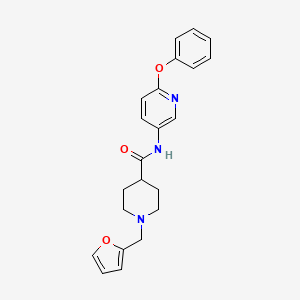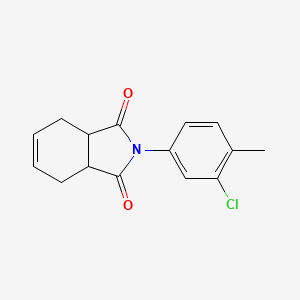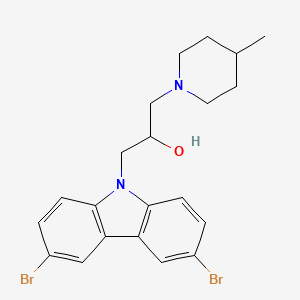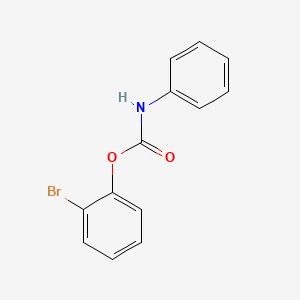
1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It has been extensively studied for its potential therapeutic applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various signaling pathways involved in inflammation and neurodegeneration. It has also been suggested that it may act by inhibiting the activity of various enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been found to exhibit potent anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been found to inhibit the production of various inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce motor deficits in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized and purified. It has also been extensively studied in various animal models and has been found to exhibit potent therapeutic effects. However, its limitations include its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to investigate its potential use in the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves the reaction of 1-(2-furylmethyl)piperidine-4-carboxylic acid with 2-amino-6-phenoxy-3-pyridinecarboxamide in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit potent anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-22(17-10-12-25(13-11-17)16-20-7-4-14-27-20)24-18-8-9-21(23-15-18)28-19-5-2-1-3-6-19/h1-9,14-15,17H,10-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFEIWMOHGPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880418.png)

![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)



![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)